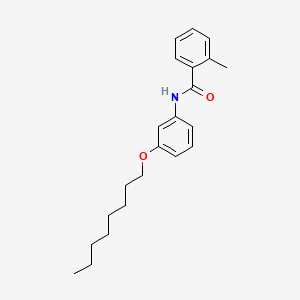
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its unique structure, which includes diethylamino and o-tolylamino groups attached to a phenoxazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves the following steps:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Diethylamino and o-Tolylamino Groups: These groups can be introduced via nucleophilic substitution reactions using diethylamine and o-toluidine, respectively.
Formation of the Formate Salt: The final step involves the reaction of the phenoxazine derivative with formic acid to form the formate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can convert the phenoxazine core to a more reduced state, affecting its color properties.
Substitution: The diethylamino and o-tolylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced phenoxazine derivatives.
Substitution Products: Functionalized phenoxazine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate has several applications in scientific research:
Chemistry: Used as a dye in various chemical assays and reactions.
Biology: Employed as a fluorescent marker in biological imaging and staining.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, making it useful for imaging and diagnostic purposes. In therapeutic applications, it may exert effects through the generation of reactive oxygen species or by interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: Another phenoxazine dye with similar applications in biology and medicine.
Nile Blue: A phenoxazine derivative used as a dye and in biological staining.
Acridine Orange: A structurally related compound used in similar applications.
Uniqueness
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological molecules, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
85005-74-9 |
|---|---|
Molekularformel |
C24H25N3O3 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
diethyl-[7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate |
InChI |
InChI=1S/C23H23N3O.CH2O2/c1-4-26(5-2)18-11-13-21-23(15-18)27-22-14-17(10-12-20(22)25-21)24-19-9-7-6-8-16(19)3;2-1-3/h6-15H,4-5H2,1-3H3;1H,(H,2,3) |
InChI-Schlüssel |
WHWUIVMQANKQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4C)OC2=C1)CC.C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


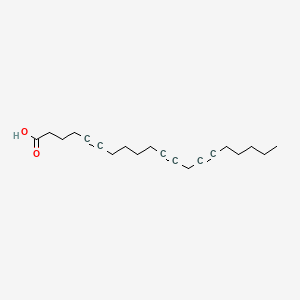
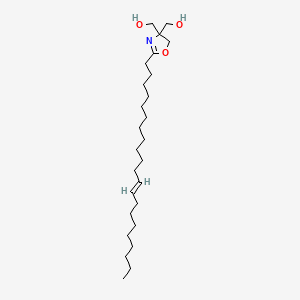
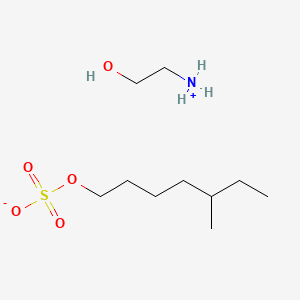


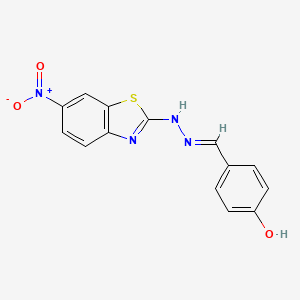
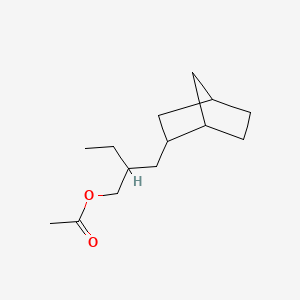


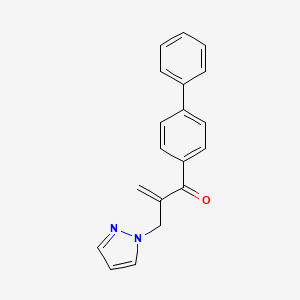
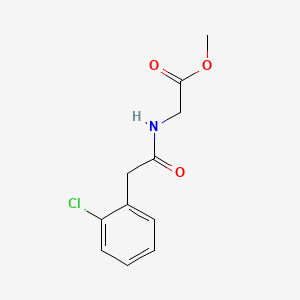
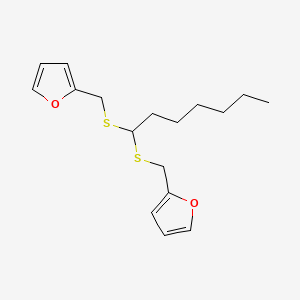
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
